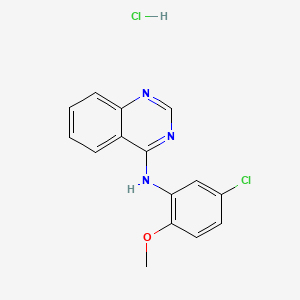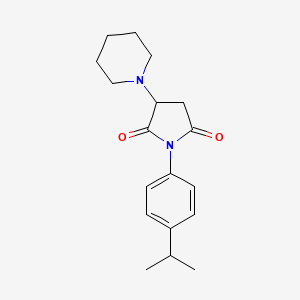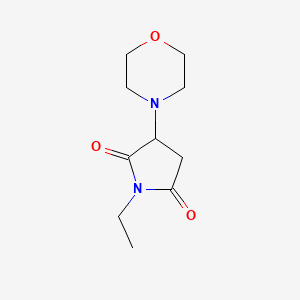
N-(5-chloro-2-methoxyphenyl)-4-quinazolinamine hydrochloride
Overview
Description
N-(5-chloro-2-methoxyphenyl)-4-quinazolinamine hydrochloride is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of quinazoline derivatives, which have been found to exhibit a wide range of pharmacological activities.
Scientific Research Applications
Cyclic GMP Phosphodiesterase Inhibition
Research on quinazoline derivatives, including compounds structurally related to N-(5-chloro-2-methoxyphenyl)-4-quinazolinamine hydrochloride, has demonstrated their potential as potent and selective inhibitors of cyclic GMP phosphodiesterase (cGMP-PDE). These compounds have shown the ability to dilate coronary arteries via specific inhibition of cGMP-PDE, indicating a promising avenue for therapeutic applications in cardiovascular diseases (Takase et al., 1994).
Biogenic Amine Transporters Modulation
Quinazoline derivatives have been identified as novel allosteric modulators of the dopamine transporter. These compounds can partially inhibit dopamine transporter-mediated release, suggesting their potential utility in neurological disorders, particularly those involving dopaminergic dysregulation (Pariser et al., 2008).
Analgesic Activity
Synthetic approaches to create quinazolinone derivatives have led to compounds with significant analgesic activities. Studies on these compounds have highlighted their potential as novel analgesic agents, offering new pathways for pain management strategies (Osarodion, 2023).
Antimalarial Effects
The synthesis and evaluation of quinazolinediamines have uncovered their general antimalarial activity. This highlights the chemical versatility of quinazoline derivatives in generating pharmacologically active agents against malaria, a significant global health challenge (Elslager et al., 1981).
Src Kinase Inhibition and Angiogenesis Attenuation
Quinazoline derivatives such as M475271 have shown selective inhibition of Src kinase activity and angiogenesis, indicating potential applications in cancer therapy. By maintaining cell-cell junction stability, these compounds could inhibit tumor growth and metastasis (Ali et al., 2006).
H1-Antihistaminic Agents
The synthesis of triazoloquinazolin-5-ones has revealed new classes of H1-antihistaminic agents, demonstrating the role of quinazoline derivatives in developing treatments for allergic conditions with minimal sedation (Alagarsamy et al., 2009).
properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)quinazolin-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O.ClH/c1-20-14-7-6-10(16)8-13(14)19-15-11-4-2-3-5-12(11)17-9-18-15;/h2-9H,1H3,(H,17,18,19);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUNGCLCVABXAER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC2=NC=NC3=CC=CC=C32.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,4-dichloro-N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}benzenesulfonamide](/img/structure/B4067249.png)
![N-[4-({1-[4-(dimethylamino)phenyl]-3-oxo-3-phenylpropyl}sulfonyl)phenyl]acetamide](/img/structure/B4067256.png)
![3-{[2-(2-chlorophenoxy)ethyl]thio}-5-(4-chlorophenyl)-4-(2-methoxyethyl)-4H-1,2,4-triazole](/img/structure/B4067263.png)
![2,6-dimethyl-1-({[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)piperidine](/img/structure/B4067264.png)
![N-(sec-butyl)-2-{[N-(2,5-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4067268.png)
![6-amino-4-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4067271.png)
![8-[4-(allyloxy)-3-bromo-5-ethoxyphenyl]-6-amino-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile](/img/structure/B4067275.png)

![N-(3,5-dimethylphenyl)-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4067290.png)
![6-amino-8-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile](/img/structure/B4067307.png)

![N-[3-(4-isopropylpiperazin-1-yl)-3-oxopropyl]-4-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B4067315.png)
![2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B4067324.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4067332.png)